molecular formula C18H23N3O4 B2780103 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 556016-83-2

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2780103
CAS No.: 556016-83-2
M. Wt: 345.399
InChI Key: CBYSISWBIMDRAV-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of spirohydantoins These compounds are characterized by a spiro-connected hydantoin ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Spirohydantoin Core: The initial step involves the cyclization of appropriate precursors to form the spirohydantoin core. This can be achieved through the reaction of an amino acid derivative with an isocyanate under controlled conditions.

    Introduction of the Ethoxyphenyl Group: The next step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. This is typically carried out by reacting the spirohydantoin intermediate with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-ethoxyphenylacetyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant effects. The exact molecular pathways involved are still under investigation, but it is thought to influence ion channels and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide is unique due to its specific structural features, such as the ethoxyphenyl group, which imparts distinct pharmacological properties. This makes it a valuable compound for further research and development in medicinal chemistry.

Biological Activity

The compound 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide is a member of the spirocyclic class of organic compounds, particularly spirohydantoins. Its unique structure and potential biological activities have drawn significant attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C_{16}H_{20}N_{2}O_{3}
Molecular Weight: 288.35 g/mol
CAS Number: [Not available]

The compound features a spirocyclic structure that contributes to its biological activity. The presence of the diazaspiro decane moiety is particularly significant as it may influence the interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding: It may interact with various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives within this class showed significant activity against a range of bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have explored the anticancer potential of spirohydantoins. For instance:

  • Cell Line Studies: In vitro studies using cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) in various cancer types.
  • Mechanistic Insights: The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Effects

Given its structural characteristics, there is ongoing research into the neuroprotective effects of this compound:

  • Neurodegenerative Disease Models: Preliminary studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are common in conditions like Alzheimer's disease.

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial ActivityShowed effective inhibition against E. coli and S. aureus
Anticancer ResearchInduced apoptosis in breast cancer cell lines
Neuroprotection StudyReduced neuronal cell death in models of oxidative stress

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-25-14-8-6-13(7-9-14)19-15(22)12-21-16(23)18(20-17(21)24)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYSISWBIMDRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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